Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone
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Overview
Description
Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone is a chemical compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.75 g/mol . This compound is characterized by the presence of an azocane ring attached to a 3-chloro-4-hydroxyphenyl group through a methanone linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone involves several steps. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions typically involve the use of anhydrous solvents and specific catalysts to facilitate the cyclization and alkylation processes. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific chemical properties and applications. This compound is unique due to its azocane ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H18ClNO2 |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
azocan-1-yl-(3-chloro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H18ClNO2/c15-12-10-11(6-7-13(12)17)14(18)16-8-4-2-1-3-5-9-16/h6-7,10,17H,1-5,8-9H2 |
InChI Key |
RTIPVBUPAJZWBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
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